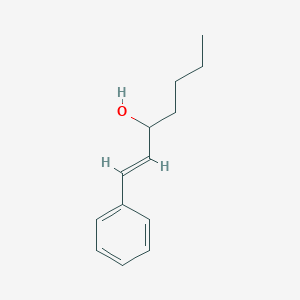

1-Hepten-3-ol, 1-phenyl-

Description

Significance of Unsaturated Alcohols in Synthetic and Natural Product Chemistry

Unsaturated alcohols are a pivotal class of organic compounds that feature at least one carbon-carbon double or triple bond in addition to a hydroxyl (-OH) group. mmsl.czaem.az This combination of functional groups makes them exceptionally versatile building blocks in organic synthesis. The hydroxyl group can be oxidized to form aldehydes, ketones, or carboxylic acids, while the double bond can undergo a wide array of addition reactions, including hydrogenation to produce saturated alcohols. aem.azorientjchem.org

These compounds are crucial in various industrial applications, serving as precursors in the production of fine chemicals, fragrances, and pharmaceuticals. aem.aznih.gov For example, allyl alcohol is an industrially significant raw material for resins, plasticizers, and various organic chemicals. aem.azorientjchem.org The selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes is a key process for generating valuable flavoring agents and fragrances. nih.gov

Unsaturated alcohols are also prevalent in nature. mmsl.cz They can function as semiochemicals (chemicals involved in communication between organisms) or as defense mechanisms. mmsl.cz A well-known example is 1-octen-3-ol, a component responsible for the characteristic aroma of mushrooms. thegoodscentscompany.comsigmaaldrich.com Furthermore, some unsaturated alcohols have been identified for their medicinal properties. mmsl.cz Diarylheptanoids, a class of compounds that includes complex unsaturated phenyl-substituted alcohols, have been isolated from plants and investigated for various biological activities. researchgate.net

| Compound Name | Significance/Application | Source |

|---|---|---|

| Allyl Alcohol | Industrial precursor for resins, plasticizers, pharmaceuticals. | aem.azorientjchem.org |

| 1-Octen-3-ol | Natural flavor compound ("mushroom alcohol"). | thegoodscentscompany.comsigmaaldrich.com |

| Cinnamyl alcohol (Styryl carbinol) | Used in cosmetics, food products, and as a fragrance. | orientjchem.org |

| Diarylheptanoids | Class of natural products with investigated biological activities. | researchgate.net |

Academic Context and Research Trajectory of 1-Hepten-3-ol, 1-phenyl-

The research trajectory of 1-Hepten-3-ol, 1-phenyl- is primarily defined by its role as a substrate in studies aimed at developing new synthetic methods and its identification as a natural product.

A notable appearance in the literature is within the context of palladium-catalyzed synthesis of tetrahydrofurans. In 2005, a study by John P. Wolfe's research group explored the scope and limitations of a new stereoselective method for synthesizing substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl bromides. nih.govacs.org This reaction involves the formation of both a carbon-oxygen and a carbon-carbon bond in a single step. nih.govacs.org While the methodology proved effective for many substrates, the researchers reported that the reaction of 6-hepten-3-ol (B34158) derivatives, including by extension structurally similar compounds like 1-Hepten-3-ol, 1-phenyl-, did not yield the desired tetrahydrofuran (B95107) product under the tested conditions. This finding was crucial for defining the limitations of the newly developed catalytic system and understanding how substrate structure influences reactivity in palladium-catalyzed carboetherification. nih.govacs.org

More recently, 1-Phenyl-1-hepten-3-ol was isolated from a hexane (B92381) extract of celery seeds (Apium graveolens). ekb.eg In a 2020 study, its structure was identified using spectroscopic methods, and the extract containing it demonstrated antimicrobial activity against several bacterial and fungal species, including Bacillus cereus, Salmonella sp., and Penicillium sp. ekb.egbu.edu.eg This research places the compound in the field of natural product chemistry and suggests a potential for biological activity, opening a new avenue for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-phenylhept-1-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8,10-11,13-14H,2-3,9H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVMABJRZUKJSI-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(/C=C/C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Hepten 3 Ol, 1 Phenyl

Established and Emerging Bond-Forming Reactions for the 1-Hepten-3-ol, 1-phenyl- Scaffold

The construction of the 1-Hepten-3-ol, 1-phenyl- framework relies on key carbon-carbon bond-forming reactions. Modern synthetic strategies have focused on achieving high levels of stereoselectivity and efficiency.

Stereoselective Homoallylation Reactions (e.g., Nickel-catalyzed approaches)

Nickel-catalyzed homoallylation of aldehydes with 1,3-dienes has emerged as a powerful method for synthesizing complex homoallylic alcohols. jst.go.jp This approach typically involves a nickel catalyst, such as nickel(II) acetylacetonate (B107027) [Ni(acac)₂], in conjunction with a reducing agent like triethylborane (B153662) (Et₃B) or diethylzinc (B1219324) (Et₂Zn). researchgate.netnih.gov The reaction proceeds through the reductive coupling of an aldehyde and a conjugated diene, affording homoallylic alcohols with excellent regio- and stereoselectivity. orgsyn.orgorgsyn.org

For the synthesis of a structure analogous to 1-Hepten-3-ol, 1-phenyl-, benzaldehyde (B42025) would serve as the aldehyde component. The reaction with an appropriate 1,3-diene in the presence of a nickel catalyst generates the desired phenyl-substituted homoallylic alcohol. nsf.gov The choice of the reducing agent can be crucial; triethylborane is often effective for aromatic aldehydes, while diethylzinc can be a better promoter for aliphatic aldehydes and ketones. nih.govmdpi.com Research has demonstrated that these nickel-catalyzed systems can provide high yields and, notably, high diastereoselectivity, often favoring the anti-isomer. researchgate.netmdpi.com

Interactive Table: Nickel-Catalyzed Homoallylation of Benzaldehyde

| Catalyst System | Diene | Reducing Agent | Major Product Stereochemistry | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ni(acac)₂ | Isoprene (B109036) | Et₃B | anti | 90 | researchgate.net |

| Ni(acac)₂ | C1-siloxy-1,3-butadiene | Et₃B | Single isomer | Good to Excellent | orgsyn.org |

| Ni(acac)₂ | C2-siloxy-1,3-butadiene | Et₃B | Single isomer | Good to Excellent | orgsyn.org |

Organometallic Reagent-Mediated Additions

The addition of organometallic reagents to carbonyl compounds is a fundamental and versatile strategy for C-C bond formation. researchgate.net The synthesis of 1-Hepten-3-ol, 1-phenyl- can be achieved through the nucleophilic addition of a butyl-containing organometallic species to cinnamaldehyde (B126680) or a phenyl-containing organometallic species to hept-1-en-3-one.

Grignard reagents, which are organomagnesium compounds, are classic examples of organometallic reagents used for this purpose. chemie-brunschwig.ch For instance, the addition of a butylmagnesium halide to cinnamaldehyde would yield the target molecule. To favor the desired 1,2-addition to the carbonyl group over 1,4-conjugate addition, the reaction conditions must be carefully controlled. rushim.ru

Alternatively, organocerium reagents have been utilized for the synthesis of related structures like 1-Phenyl-1-hepten-3-ol. liverpool.ac.uk Bismuth-mediated allylations have also been developed, which can tolerate functional groups like carboxylic acids and proceed in aqueous media, showcasing the expanding scope of organometallic additions. oup.com

Allylic Rearrangements in Related Alcohol Systems

Allylic rearrangements, or isomerizations, provide another synthetic route to 1-Hepten-3-ol, 1-phenyl-. In this process, an isomeric allylic alcohol can be converted into the desired product, often driven by the formation of a more thermodynamically stable isomer. iastate.edu These rearrangements can be catalyzed by various agents, including acids and transition metal complexes. rit.edu

Ruthenium complexes, for example, have been shown to be highly active catalysts for the isomerization of allylic alcohols, even at room temperature and low catalyst loadings. rsc.org The mechanism often involves the formation of a metal-hydride species and subsequent alkene insertion. Palladium complexes are also widely used, capable of catalyzing the allylic substitution of allylic alcohol intermediates. nih.gov Other transition metals like gold and iridium have also been employed in catalytic systems for allylic rearrangements and related transformations. sigmaaldrich.comrsc.org The phenyl substituent in the alcohol substrate can significantly influence the course and rate of these rearrangements. rit.edursc.org

Development of Catalyst Systems for Enhanced Efficiency and Selectivity in 1-Hepten-3-ol, 1-phenyl- Production

The efficiency and selectivity of the synthesis of 1-Hepten-3-ol, 1-phenyl- are critically dependent on the catalyst system employed. In nickel-catalyzed homoallylation reactions, the choice of the nickel precursor and any ancillary ligands can dramatically affect the outcome. While simple salts like Ni(acac)₂ are effective, the use of specific phosphine (B1218219) ligands can control regioselectivity in related nickel-catalyzed reactions. orgsyn.orgorgsyn.org For instance, the choice between P(SiMe₃)₃ and P(t-Bu)₃ ligands can switch the selectivity between homoallylation and allylation products. orgsyn.org

For allylic rearrangements, the development of well-defined cationic ruthenium complexes has allowed for high conversions at lower temperatures compared to earlier systems. rsc.org Similarly, in palladium-catalyzed reactions, the selection of ligands is crucial for controlling regio- and stereoselectivity in the functionalization of allylic alcohols. organic-chemistry.org The development of dual catalytic systems, such as combining photoredox and nickel catalysis, offers innovative pathways for the allylation of aldehydes with allylic alcohols, expanding the toolkit for constructing molecules like 1-Hepten-3-ol, 1-phenyl-. researchgate.net The ongoing research into catalyst design, including the use of nanoparticles and understanding ligand effects, aims to create more robust, efficient, and selective methods for producing specific target molecules. nih.gov

Stereochemical Control and Stereoisomeric Investigations of 1 Hepten 3 Ol, 1 Phenyl

Asymmetric Synthesis Strategies for Enantiopure 1-Hepten-3-ol, 1-phenyl-

The production of enantiomerically pure compounds is a significant goal in organic synthesis, particularly for pharmaceuticals and agrochemicals where stereochemistry dictates efficacy and safety. bac-lac.gc.ca Asymmetric synthesis aims to create a specific stereoisomer, and various methods have been developed to achieve this for allylic alcohols like 1-phenyl-1-hepten-3-ol.

Chiral catalysts are instrumental in asymmetric synthesis, enabling the formation of a desired enantiomer with high selectivity. bac-lac.gc.caacs.org These catalysts create a chiral environment that directs the reaction pathway towards one stereoisomer over the other.

For the synthesis of related chiral allylic alcohols, palladium-catalyzed asymmetric allylic substitution has been a prominent method. acs.orgresearchgate.net In these reactions, a chiral ligand coordinates to the metal center, influencing the nucleophilic attack on the allylic substrate to yield an enantiomerically enriched product. researchgate.net For instance, the desymmetrization of meso-cycloalkenediol derivatives using a chiral palladium catalyst provides access to important chiral building blocks. acs.org Similarly, rhodium-catalyzed asymmetric hydrogenation of ketones, using chiral phosphine (B1218219) ligands, has shown high efficiency in producing chiral alcohols. whiterose.ac.uk The choice of ligand and reaction conditions, such as the presence of additives, can significantly impact both the conversion rate and the enantiomeric excess (ee) of the product. whiterose.ac.uk

Another approach involves the nickel-catalyzed homoallylation of aldehydes. For example, the reaction of benzaldehyde (B42025) with isoprene (B109036) in the presence of a Ni(acac)₂ catalyst can produce related structures with high diastereoselectivity. orgsyn.org While this specific example focuses on diastereoselectivity, the use of chiral ligands in similar nickel-catalyzed systems can be extended to achieve enantioselectivity.

Table 1: Examples of Chiral Catalyst-Mediated Syntheses of Related Alcohols This table is for illustrative purposes and may not directly involve 1-Hepten-3-ol, 1-phenyl-.

| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [{Rh(1,5-COD)Cl}₂] with chiral phosphine ligand | Acetophenone | Chiral alcohol | Up to 92% | whiterose.ac.uk |

| Palladium complex with PHOX or Trost ligands | Allylic substrates | Chiral allylic compounds | High ee | acs.org |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. bac-lac.gc.ca After the desired stereocenter is created, the auxiliary is removed. This method is a reliable strategy for producing enantiomerically pure compounds. bac-lac.gc.ca

A common approach involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction, and then cleaving the auxiliary. For example, the use of L-proline-derived chiral auxiliaries has been established in the synthesis of N-substituted planar chiral ferrocenes through diastereoselective lithiation. bac-lac.gc.ca In the context of synthesizing chiral alcohols, an auxiliary can be attached to a ketone or aldehyde precursor. The steric and electronic properties of the auxiliary then guide the approach of a nucleophile, leading to the formation of one diastereomer in excess.

For instance, the synthesis of (3Z,6R)-3-methyl-6-isopropenyl-3,9-decadien-1-yl acetate, a pheromone component, utilized an asymmetric 1,4-addition of isopropenylmagnesium bromide to an l-ephedrine amide derived from (E)-2,6-heptadienoic acid, achieving an 86% ee for the resulting chiral acid. cdnsciencepub.com Similarly, camphor (B46023) has been employed as a chiral auxiliary for the enantioselective synthesis of cis linear homoallylic alcohols. molaid.com

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to obtain enantiopure compounds. sci-hub.sescispace.com Lipase-mediated kinetic resolution is a widely used technique for resolving racemic mixtures of secondary alcohols. sci-hub.seresearchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. sci-hub.seresearchgate.net

For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile biocatalyst used in the kinetic resolution of various secondary alcohols. tandfonline.comresearchgate.net The resolution of racemic 1-phenyl-1-hepten-3-ol and related allylic alcohols can be achieved through transesterification reactions with an acyl donor like vinyl acetate. researchgate.net The enantioselectivity of the lipase can be influenced by factors such as the enzyme immobilization, solvent, and temperature. researchgate.net For instance, the lipase from Burkholderia cepacia showed high enantioselectivity in the resolution of several secondary allylic alcohols, with the R-enantiomer being the faster reacting one for aromatic substituted alcohols. researchgate.net

Table 2: Lipase-Mediated Kinetic Resolution of Secondary Allylic Alcohols This table is for illustrative purposes and may not directly involve 1-Hepten-3-ol, 1-phenyl-.

| Lipase Source | Substrate | Fast-Reacting Enantiomer | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|

| Burkholderia cepacia LTBE11 | 1-phenylprop-2-en-1-ol | R | >100 | researchgate.net |

| Candida parapsilosis ATCC 7330 | (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-yn-1-yl acetate | R (alcohol) | >500 | researchgate.net |

Chiral Auxiliary-Based Methods

Diastereoselective Synthesis of 1-Hepten-3-ol, 1-phenyl- and Related Diols

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. This is often achieved by controlling the approach of a reactant to a chiral molecule. For compounds like 1-phenyl-1-hepten-3,5-diol, which has two stereocenters, controlling the relative stereochemistry is crucial. researchgate.net

One common strategy for the diastereoselective synthesis of 1,3-diols is the aldol (B89426) reaction. researchgate.net The Mukaiyama aldol reaction, for example, has been used in the stereoselective total synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol. researchgate.net Another powerful method is Brown's asymmetric allylation, which can establish the stereochemistry at one of the alcohol centers. researchgate.net

The iodocyclization of N-tosyl carbamates of secondary α-allenic alcohols provides a highly diastereoselective route to syn-1,2-diols. cdnsciencepub.com This process proceeds with high regio- and diastereoselectivity, yielding the syn-diol as the major product. cdnsciencepub.com Furthermore, nickel-catalyzed reductive couplings of aldehydes and dienes can furnish 1,3-diols with high diastereoselectivity. orgsyn.orgorgsyn.org For example, the nickel-catalyzed homoallylation of 3-phenylpropanal (B7769412) with isoprene yields anti-5-methyl-1-phenyl-6-hepten-3-ol with a diastereomeric ratio of 30:1. orgsyn.orgorgsyn.org

The synthesis of polyoxygenated atisene-type diterpenes, which contain complex diol structures, has been achieved through key steps like intramolecular Diels-Alder reactions and endocyclic cyclopropane (B1198618) ring cleavage, demonstrating advanced strategies for controlling diastereoselectivity. researchgate.net

Methodologies for Stereoisomeric Assignment and Confirmation (e.g., Mosher's method, NMR analysis)

Once a stereoselective synthesis is performed, it is essential to determine the absolute configuration and enantiomeric/diastereomeric purity of the product. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for stereochemical analysis. hebmu.edu.cn Mosher's method is a widely used NMR technique to determine the absolute configuration of secondary alcohols. hebmu.edu.cnresearchgate.net This method involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. hebmu.edu.cn By comparing the ¹H NMR spectra of these two diastereomeric esters, specifically the chemical shift differences (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration of the alcohol can be deduced. researchgate.net

In addition to Mosher's method, other chiral derivatizing agents can be used in conjunction with NMR for stereochemical assignment. researchgate.net High-field NMR spectroscopy allows for the detailed assignment of protons in complex molecules, which is crucial for these methods. researchgate.net

X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal of the enantiomerically pure compound can be obtained. ethernet.edu.et It is considered the gold standard for structural elucidation. ethernet.edu.et

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, are indispensable for determining the enantiomeric excess of a chiral compound. By separating the enantiomers, the ratio of each can be accurately quantified. researchgate.net

Table 3: Common Methods for Stereoisomeric Assignment

| Method | Principle | Application | Reference |

|---|---|---|---|

| Mosher's Method (NMR) | Formation of diastereomeric esters with (R)- and (S)-MTPA and analysis of ¹H NMR chemical shift differences. | Determination of absolute configuration of secondary alcohols. | hebmu.edu.cnresearchgate.net |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Determination of enantiomeric excess (ee). | researchgate.net |

Chemical Reactivity and Mechanistic Transformations of 1 Hepten 3 Ol, 1 Phenyl

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group is a primary site for transformations such as oxidation and substitution (e.g., esterification).

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-1-hepten-3-one. This transformation is a fundamental reaction in organic synthesis. Various reagents can accomplish this, from classic chromium-based oxidants to milder, more selective methods. For instance, the isomerization of similar allylic alcohols to ketones has been achieved at elevated temperatures using osmium catalysts, indicating a potential pathway for this conversion. uniud.it Green chemistry approaches often utilize reagents like potassium permanganate (B83412) or enzymatic methods for the oxidation of similar cinnamyl-type alcohols. mdpi.comproquest.com The choice of oxidant is crucial to prevent over-oxidation or side reactions involving the alkene.

Esterification: The hydroxyl group can readily react with carboxylic acids or their derivatives to form esters. For example, cinnamyl-type alcohols have been reacted with acids like hexanoic acid to produce the corresponding esters. rsc.org This reaction is typically catalyzed by an acid or proceeds through an activated intermediate like an acyl chloride. Such esterification is valuable for creating derivatives with different properties, for instance, in the flavor and fragrance industry. researchgate.net

A summary of potential reactions at the hydroxyl group is presented below.

| Reaction Type | Reagent/Catalyst | Product | Reference |

| Oxidation | Generic Oxidant (e.g., PCC, KMnO4) | 1-phenyl-1-hepten-3-one | mdpi.com |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | 1-phenyl-1-hepten-3-yl acetate | rsc.orgresearchgate.net |

Transformations of the Alkene Moiety

The terminal double bond in 1-Hepten-3-ol, 1-phenyl- is susceptible to a variety of addition reactions, including hydrogenation and epoxidation.

Hydrogenation: Catalytic hydrogenation can selectively reduce the carbon-carbon double bond to yield 1-phenylheptan-3-ol. nih.gov This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide under a hydrogen atmosphere. drhazhan.comiitm.ac.in The choice of catalyst and reaction conditions can influence the selectivity, especially in molecules with multiple reducible functional groups (like the phenyl ring). nih.gov In some cases, depending on the catalyst and conditions, hydrogenation of the double bond can compete with hydrogenolysis of the C-O bond or isomerization. nih.gov

Epoxidation: The alkene can be converted to an epoxide, forming 1-(oxiran-2-yl)-1-phenyl-pentan-1-ol, through reaction with a peroxy acid (like m-CPBA) or through metal-catalyzed epoxidation. google.com Asymmetric epoxidation, such as the Sharpless epoxidation, can be used on allylic alcohols to produce chiral epoxides, which are valuable synthetic intermediates. researchgate.net Molybdenum and tungsten complexes have also been shown to be effective catalysts for the epoxidation of various olefins using tert-butyl hydroperoxide as the oxidant. psu.edursc.org The reactivity in epoxidation can be influenced by the steric hindrance around the double bond. psu.edu

The table below summarizes key transformations of the alkene functionality.

| Reaction Type | Reagent/Catalyst | Product | Reference |

| Hydrogenation | H2, Pd/C | 1-phenylheptan-3-ol | drhazhan.comnih.gov |

| Epoxidation | Peroxy Acid (e.g., m-CPBA) | 2-(1-hydroxybutyl)-3-phenyloxirane | google.comresearchgate.net |

Sigmatropic Rearrangements and Other Pericyclic Reactions

Allylic alcohols like 1-Hepten-3-ol, 1-phenyl- are precursors for powerful mdpi.commdpi.com-sigmatropic rearrangements, such as the Claisen and Cope rearrangements. wikipedia.orglibretexts.org These reactions are concerted, pericyclic processes that proceed through a six-membered cyclic transition state, leading to the formation of new carbon-carbon bonds with high stereocontrol. libretexts.orgopenstax.org

To undergo a Claisen rearrangement, the alcohol must first be converted into an allyl vinyl ether. wikipedia.orglibretexts.org Heating this ether intermediate would trigger a mdpi.commdpi.com-sigmatropic rearrangement to yield a γ,δ-unsaturated aldehyde or ketone. The formation of a stable carbonyl group typically makes the Claisen rearrangement irreversible. wikipedia.orguh.edu

A related transformation is the oxy-Cope rearrangement, where the potassium salt of a 1,5-dien-3-ol undergoes a mdpi.commdpi.com-sigmatropic shift. researchgate.net For a substrate like 1-Hepten-3-ol, 1-phenyl-, this would require prior modification to introduce a second double bond at the C5 position. The anionic nature of this rearrangement often allows it to proceed at much lower temperatures than the standard Cope rearrangement. researchgate.net The stereochemical outcome of these rearrangements is dictated by the preference for a chair-like transition state. researchgate.net

| Rearrangement | Required Intermediate | General Product Type | Reference |

| Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | wikipedia.orglibretexts.org |

| Anionic Oxy-Cope | 1,5-dien-3-alkoxide | δ,ε-Unsaturated ketone | researchgate.net |

Regioselective Functionalization Strategies

The presence of multiple reactive sites in 1-Hepten-3-ol, 1-phenyl- makes regioselective functionalization a key challenge and opportunity in its synthetic application. Strategies aim to modify one functional group while leaving others intact.

For instance, selective protection of the hydroxyl group, for example as a silyl (B83357) ether, allows for subsequent reactions to be directed exclusively at the alkene moiety. rsc.org Conversely, hydroboration-oxidation of the alkene can be directed by the existing hydroxyl group. Oxygen-directed hydroboration, often using catecholborane with rhodium or samarium catalysts, can influence the regioselectivity of the addition to the double bond, favoring the formation of a diol. umich.edu

Palladium-catalyzed cross-coupling reactions offer another avenue for regioselective modification. For example, the hydroxyl group can be converted into a good leaving group (like a carbonate), enabling a palladium-catalyzed allylic substitution reaction where a nucleophile is introduced at the C3 position. cas.cz

Furthermore, transformations can be directed based on the electronic properties of the substrate. In the epoxidation of terminal alkenes like 1-heptene, reactivity is often governed by steric effects and the nucleophilicity of the double bond. psu.edursc.org This allows for selective reaction at the more accessible or electron-rich double bond in a polyolefinic substrate.

Strategic Utility of 1 Hepten 3 Ol, 1 Phenyl As a Building Block in Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products

The structural motif of 1-Hepten-3-ol, 1-phenyl- is a cornerstone in the architecture of numerous biologically active natural products, particularly those belonging to the diarylheptanoid class.

Diarylheptanoids are a significant class of natural compounds widely distributed in the plant kingdom and are recognized for a range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. nih.govnih.gov The 1,7-diphenylheptane (B14701375) skeleton is a defining feature of these molecules. researchgate.net Several prominent diarylheptanoids incorporate the 1-phenyl-hepten-3-ol core, underscoring the importance of this structural unit in synthetic strategies.

Notable examples of natural diarylheptanoids featuring this core structure include:

(3S)-1,7-Diphenyl-(6E)-6-hepten-3-ol researchgate.net

(3R)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol nih.gov

(3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-ol nih.gov

The total synthesis of these complex molecules often relies on creating the hepten-3-ol backbone as a key step. While direct syntheses starting from isolated 1-Hepten-3-ol, 1-phenyl- are not extensively documented, the repeated appearance of this scaffold in various target molecules designates it as a critical intermediate. Synthetic chemists design routes to construct this very framework, which is then further elaborated to achieve the final natural product. For example, the synthesis of yashabushidiols, a type of diarylheptanoid, has been achieved by producing a racemic allylic alcohol which is then resolved and modified. nih.gov This highlights the central role of allylic alcohols with a heptane (B126788) framework in the strategic planning of diarylheptanoid synthesis.

Bishomoallylic alcohols are recognized as ubiquitous structural motifs in a variety of natural products, including polyether antibiotics. orgsyn.orgorgsyn.org These motifs are valuable due to their potential for further chemical manipulation. The synthesis of bishomoallylic alcohols can be achieved through methods such as the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes. orgsyn.orgorgsyn.org This reaction creates 1,3-anti-4-penten-1-ol products with high diastereoselectivity. orgsyn.orgorgsyn.org

Furthermore, the isomerization of bishomoallylic alcohols can be catalyzed by transition metal complexes to form corresponding enolates, which can then be coupled with electrophiles like aldehydes and imines. diva-portal.org While the direct conversion of 1-Hepten-3-ol, 1-phenyl- (an allylic alcohol) into a bishomoallyl alcohol is not a commonly cited pathway, the study of isomerization reactions across allylic, homoallylic, and bishomoallylic alcohols demonstrates the interconnectedness of these motifs in synthesis. diva-portal.org

Construction of Diarylheptanoid Scaffolds

Role in the Preparation of Advanced Organic Intermediates

As a functionalized allylic alcohol, 1-Hepten-3-ol, 1-phenyl- can be transformed into a variety of advanced organic intermediates, expanding its synthetic utility.

Transition-metal catalyzed isomerization represents a powerful, atom-economical method for converting allylic alcohols into carbonyl compounds. diva-portal.orgchemistryviews.org This reaction can transform 1-Hepten-3-ol, 1-phenyl- into the corresponding ketone, 1-phenylheptan-3-one. Such ketones are themselves valuable intermediates; for instance, 1,7-diaryl-1-hepten-3-ones are direct precursors in the synthesis of alnustone-like diarylheptanoids through condensation reactions. tandfonline.com

Additionally, allylic alcohols can undergo a diva-portal.orgdiva-portal.org-sigmatropic rearrangement. For example, 1-Hepten-3-ol can be converted into its corresponding (E)-1-Trichloroacetamido-2-heptene via its trichloroacetimidic ester, showcasing a method to introduce nitrogen-containing functionalities. orgsyn.org The hydroxyl group can also be oxidized to form ketones or the phenyl group can undergo substitution reactions, further diversifying the potential intermediates derivable from this starting block.

Synthetic Applications in Target-Oriented Synthesis

The utility of the 1-Hepten-3-ol, 1-phenyl- scaffold is most prominently displayed in target-oriented synthesis, where the goal is the efficient construction of a specific molecule.

The primary application lies in the synthesis of the diverse family of diarylheptanoids. nih.govnih.gov The 1-phenylhepten-3-ol core is a recurring feature, making it a key retrosynthetic disconnection point in planning the synthesis of these natural products.

A summary of representative diarylheptanoid targets containing the 1-phenyl-hepten-3-ol or a closely related scaffold is presented below:

| Target Molecule | Key Structural Feature | Source |

|---|---|---|

| (3S)-1,7-Diphenyl-(6E)-6-hepten-3-ol | 1-Phenyl-hepten-3-ol Core | researchgate.net |

| (3R)-1-(3,4-Dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | 1-Phenyl-hepten-3-ol Core | nih.gov |

| (4E,6E)-1,7-bis(4-hydroxyphenyl)-hepta-4,6-dien-3-one | Diarylheptanoid Ketone | tandfonline.com |

| (5S)-5-Hydroxy-7-(3,4-dihydroxyphenyl)-1-phenyl-3-heptanone | Diarylheptanoid Ketone | acs.org |

Beyond natural product synthesis, the allylic alcohol functionality allows for other strategic applications. For instance, allylic alcohols can be subjected to tungsten-catalyzed asymmetric epoxidation to produce chiral epoxy alcohols, which are versatile synthetic intermediates. nih.gov This demonstrates the potential of 1-Hepten-3-ol, 1-phenyl- to serve as a starting point for the enantioselective synthesis of complex chiral molecules.

Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| 1-Hepten-3-ol, 1-phenyl- | 20157-19-1 |

| (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol | Not Available |

| (3S)-1,7-Diphenyl-(6E)-6-hepten-3-ol | Not Available |

| (3R)-1-(3,4-dihydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-ol | Not Available |

| (3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-ol | Not Available |

| 1-Phenylheptan-3-one | 22133-72-8 |

| 1,7-Diaryl-1-hepten-3-one | Not Available |

| (E)-1-Trichloroacetamido-2-heptene | Not Available |

| (4E,6E)-1,7-bis(4-hydroxyphenyl)-hepta-4,6-dien-3-one | Not Available |

| (5S)-5-Hydroxy-7-(3,4-dihydroxyphenyl)-1-phenyl-3-heptanone | Not Available |

| Yashabushidiol | Not Available |

| Alnustone | 33457-62-4 |

Computational Chemistry and Theoretical Investigations of 1 Hepten 3 Ol, 1 Phenyl

Molecular Conformation and Stereoelectronic Analysis

The three-dimensional structure and electronic properties of 1-Hepten-3-ol, 1-phenyl- are fundamental to its reactivity. Conformational analysis, which identifies the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them, is a cornerstone of computational chemistry. For allylic alcohols, the orientation of the hydroxyl group relative to the double bond is of particular interest due to its influence on the molecule's reactivity.

Theoretical studies on simpler allylic alcohols, such as (Z)-3-methyl-3-penten-2-ol, have demonstrated the importance of allylic strain and hydrogen bonding in determining conformational preferences. doi.org Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers. For 1-Hepten-3-ol, 1-phenyl-, the key dihedral angles to consider would be those around the C-C bonds of the heptenyl chain and the C-O bond of the alcohol. The phenyl group also introduces further conformational possibilities. The lowest energy conformers would be those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond or the phenyl ring.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule, are also critical. acs.orgresearchgate.net In allylic alcohols, hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, plays a significant role. For instance, the interaction between the oxygen lone pairs and the antibonding orbital (σ*) of the adjacent C-C bond can influence bond lengths and reactivity. rsc.org Computational analyses can quantify these interactions and predict their impact on the molecule's behavior.

A conformational analysis of a chiral allylic alcohol using the B3LYP/6-31G(d,p) level of theory could yield data similar to that presented in the hypothetical table below, illustrating the relative energies and key dihedral angles of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (H-O-C3-C2) (°) | Dihedral Angle (C4-C3-C2-C1) (°) |

| A | 0.00 | -60.5 | 120.2 |

| B | 0.85 | 178.9 | 118.9 |

| C | 1.52 | 65.3 | -119.5 |

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction mechanisms. oup.com For 1-Hepten-3-ol, 1-phenyl-, several reaction types are of interest, including oxidation, isomerization, and substitution reactions.

DFT calculations have been successfully employed to study the mechanisms of various reactions involving allylic alcohols. For example, the palladium-catalyzed amination of allylic alcohols has been investigated, revealing the role of hydrogen bonding in facilitating the rate-limiting C-O bond oxidative addition step. mdpi.com Similarly, DFT studies on the iridium-catalyzed umpolung reaction of allylic alcohols have elucidated the Gibbs free energies of intermediates and transition states, providing a detailed picture of the reaction mechanism. researchgate.net

For the isomerization of an allylic alcohol like 1-Hepten-3-ol, 1-phenyl- to its corresponding ketone, 1-phenyl-1-hepten-3-one, computational studies can model the catalytic cycle, for instance, with a gold-based catalyst. Such calculations can determine the rate-determining step, which in some cases has been identified as the protonation of the β-carbon of the substrate. oup.com

A hypothetical reaction pathway calculation for the acid-catalyzed dehydration of 1-Hepten-3-ol, 1-phenyl- might yield the following energetic data:

| Species | Relative Free Energy (kcal/mol) |

| Reactants (1-Hepten-3-ol, 1-phenyl- + H+) | 0.0 |

| Protonated Alcohol | -10.2 |

| Transition State 1 (Water elimination) | 15.5 |

| Carbocation Intermediate | 8.7 |

| Transition State 2 (Proton abstraction) | 12.1 |

| Products (1-phenyl-1,3-heptadiene + H3O+) | -5.4 |

Structure-Property Relationship Predictions

Computational methods can be used to predict a variety of chemical and physical properties of molecules based on their structure. These predictions are valuable for understanding the behavior of a compound and for guiding experimental work. For 1-Hepten-3-ol, 1-phenyl-, properties such as its lipophilicity (logP), electronic properties (HOMO/LUMO energies), and spectral characteristics (NMR, IR) can be calculated.

DFT studies on allylic and aliphatic alcohols have shown that analysis of frontier molecular orbitals (FMOs), chemical potential (μ), and the electrophilicity index (ω) can provide reliable predictions of reactivity in processes like alkylation and transesterification. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions indicate the molecule's propensity to act as an electron donor or acceptor, respectively.

For 1-Hepten-3-ol, 1-phenyl-, the HOMO is likely to be localized on the phenyl ring and the double bond, while the LUMO would also involve these π-systems. The energy gap between the HOMO and LUMO would be indicative of the molecule's kinetic stability and reactivity.

The following table presents a hypothetical set of calculated properties for 1-Hepten-3-ol, 1-phenyl-:

| Property | Calculated Value |

| Molecular Weight | 190.28 g/mol |

| logP (octanol-water partition coefficient) | 3.5 |

| HOMO Energy | -8.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

Ligand-Receptor Interactions in Model Systems

Molecular docking and molecular dynamics simulations are powerful computational tools for studying how a small molecule like 1-Hepten-3-ol, 1-phenyl- might interact with a biological receptor. jyoungpharm.org These methods are central to drug discovery and toxicology, providing insights into the binding affinity and mode of interaction between a ligand and a protein's active site.

A hypothetical docking study of 1-Hepten-3-ol, 1-phenyl- with a model receptor, such as a cytochrome P450 enzyme involved in its metabolism, would aim to identify the key interactions. These could include hydrogen bonding between the alcohol group and polar residues in the active site, and hydrophobic interactions involving the phenyl group and the alkyl chain. The results could be presented in a table summarizing the binding energy and key interacting residues.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -7.2 | H-bond with Ser124; Pi-Alkyl with Phe233, Leu345 |

| 2 | -6.8 | H-bond with Thr128; Hydrophobic contact with Val230, Ile348 |

| 3 | -6.5 | Pi-Pi stacking with Phe233; H-bond with backbone carbonyl of Gly125 |

Such a study would provide valuable hypotheses about the molecular basis of the biological activity or metabolism of 1-Hepten-3-ol, 1-phenyl-, which could then be tested experimentally.

Future Prospects and Emerging Research Avenues for 1 Hepten 3 Ol, 1 Phenyl

Green Chemistry Approaches in 1-Hepten-3-ol, 1-phenyl- Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance safety. For the synthesis of 1-Hepten-3-ol, 1-phenyl-, biocatalysis stands out as a particularly promising green approach.

Enzyme-catalyzed reactions offer high selectivity under mild conditions, often in aqueous media, thereby minimizing the use of harsh reagents and organic solvents. mdpi.com Ene-reductases (ERs), for instance, are capable of asymmetric reduction of α,β-unsaturated ketones, which are precursors to chiral allylic alcohols like 1-Hepten-3-ol, 1-phenyl-. nih.govpolimi.itmpg.de The use of ERs can lead to the direct formation of a specific enantiomer, a significant advantage over traditional chemical reductions that often yield racemic mixtures. nih.gov Research in this area is focused on discovering new ene-reductases with tailored substrate specificities and improving their stability and reusability, for example, through immobilization. mpg.deresearchgate.net

Another key biocatalytic method is the kinetic resolution of racemic 1-Hepten-3-ol, 1-phenyl- using lipases. mdpi.comresearchgate.net In this process, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the unreacted enantiomerically enriched alcohol and the corresponding ester. researchgate.netsci-hub.se Lipases like Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in resolving various allylic and propargylic alcohols. researchgate.net The development of dynamic kinetic resolution (DKR) processes, where the unreacted enantiomer is racemized in situ, allows for a theoretical yield of 100% for the desired enantiomer, further enhancing the green credentials of this approach. mdpi.com

The use of environmentally benign solvents is another critical aspect of green synthesis. While many organic reactions rely on volatile and often toxic solvents, research is exploring the use of water or solvent-free conditions for the synthesis of allylic alcohols. nih.govchemicalbook.com Photocatalytic methods in aqueous suspensions are also being investigated for the synthesis of related compounds, which could be adapted for 1-Hepten-3-ol, 1-phenyl-. chemicalbook.com

Table 1: Biocatalytic Approaches for Chiral Allylic Alcohol Synthesis

| Biocatalytic Method | Enzyme Class | Precursor/Substrate | Key Advantage |

|---|---|---|---|

| Asymmetric Reduction | Ene-Reductase (ER) | 1-Phenyl-1-hepten-3-one | Direct synthesis of a single enantiomer. |

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic 1-Hepten-3-ol, 1-phenyl- | Separation of enantiomers with high purity. |

| Dynamic Kinetic Resolution | Lipase and Racemization Catalyst | Racemic 1-Hepten-3-ol, 1-phenyl- | Theoretical 100% yield of the desired enantiomer. |

Integration with Continuous Flow and Automated Synthesis Technologies

The shift from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgresearchgate.netru.nl For the synthesis of 1-Hepten-3-ol, 1-phenyl-, the integration of continuous flow technologies presents a promising avenue for future development.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The small reactor volumes enhance heat and mass transfer, and also improve safety when handling hazardous reagents or performing highly exothermic reactions. beilstein-journals.org The synthesis of related allylic alcohols has been successfully demonstrated in continuous flow systems, often involving Grignard reactions or aldol (B89426) condensations. beilstein-journals.org These protocols can be adapted for the large-scale production of 1-Hepten-3-ol, 1-phenyl-.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the optimization of reaction conditions. High-throughput screening of catalysts, solvents, and other parameters can be performed rapidly, significantly reducing the time required for process development. Furthermore, in-line purification and analysis techniques can be integrated into flow systems, allowing for a seamless and automated production process from starting materials to the final, purified product.

Exploration of Novel Catalytic Systems for Functionalization

The development of novel catalytic systems is crucial for expanding the synthetic utility of 1-Hepten-3-ol, 1-phenyl- by enabling its selective functionalization. Ruthenium-based catalysts have emerged as particularly versatile for a range of transformations involving allylic alcohols. nih.govnih.govmdpi.comacs.org

Ruthenium-catalyzed C-H functionalization allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at positions that are typically unreactive. mdpi.comacs.org For instance, the ortho-C-H alkylation or alkenylation of aromatic rings using allylic alcohols as coupling partners has been demonstrated. acs.org Such methodologies could be applied to the phenyl group of 1-Hepten-3-ol, 1-phenyl- to introduce further complexity. The selective C-C coupling of allylic alcohols with other molecules, such as indoles, can also be controlled by the choice of the ruthenium catalyst system. nih.gov

The isomerization of allylic alcohols to the corresponding carbonyl compounds is another important transformation that can be catalyzed by ruthenium complexes. researchgate.netuniud.itacs.org This reaction essentially allows the allylic alcohol to serve as a masked ketone, which can be unmasked under specific catalytic conditions. Furthermore, the oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds can also be achieved using ruthenium catalysts through an intermolecular hydrogen transfer process. researchgate.net

Iron-based catalysts are also gaining attention as a more sustainable and earth-abundant alternative to precious metal catalysts for allylic C-H functionalization. nih.gov The development of novel iron catalysts could provide new pathways for the selective functionalization of 1-Hepten-3-ol, 1-phenyl-.

Table 2: Ruthenium-Catalyzed Functionalization of Allylic Alcohols

| Reaction Type | Co-reactant/Conditions | Product Type |

|---|---|---|

| C-H Alkenylation | Benzoic Acids | 2-Alkenylbenzoic acids |

| C-H Alkylation | Benzoic Acids | 2-Alkylbenzoic acids/Phthalides |

| C-C Coupling | Indoles | C3-substituted β-ketone indoles or cyclized indoles |

| Isomerization | Base | Saturated Ketones |

| Oxidation | Hydrogen Acceptor (e.g., Benzaldehyde) | α,β-Unsaturated Carbonyls |

Advanced Methodologies for Stereochemical Purity Enhancement

The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the development of methods to enhance the stereochemical purity of 1-Hepten-3-ol, 1-phenyl- is of paramount importance.

Highly diastereoselective synthesis is one key strategy. The addition of organometallic reagents to prochiral aldehydes or ketones can be controlled to favor the formation of one diastereomer over another. For example, the use of substituted allylic zinc reagents has been shown to produce homoallylic alcohols with excellent diastereoselectivity. acs.orgorganic-chemistry.org Similarly, nickel-catalyzed homoallylation of aldehydes with 1,3-dienes can also afford products with high anti-selectivity. orgsyn.orgorgsyn.org Diastereoselective hydrosilylation of allylic alcohols followed by oxidation is another powerful method for creating 1,3-diols with contiguous stereocenters. rsc.org

For achieving high enantiomeric purity, asymmetric synthesis and kinetic resolution are the primary approaches. Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through the use of chiral catalysts or auxiliaries. pnas.org For instance, organocatalytic one-pot protocols involving an enantioselective enone epoxidation/aziridination-Wharton-reaction sequence can generate optically active allylic alcohols. pnas.org The rearrangement of epoxides using catalytic amounts of chiral lithium amides is another effective method for producing enantiomerically enriched allylic alcohols. researchgate.net

Kinetic resolution, as mentioned in the context of green chemistry, remains a powerful tool for enhancing enantiomeric purity. researchgate.netnih.gov Besides enzymatic methods, chiral Brønsted base catalysts have been used for the kinetic resolution of allylic alcohols through asymmetric isomerization, achieving high enantiomeric excesses and selectivity factors. nih.gov The development of new and more efficient chiral catalysts and resolving agents will continue to be a major focus of research in this area.

Table 3: Methods for Stereochemical Purity Enhancement

| Methodology | Approach | Key Feature |

|---|---|---|

| Diastereoselective Synthesis | Substrate or reagent control | Formation of a specific diastereomer. |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries | Direct synthesis of a single enantiomer. |

| Kinetic Resolution | Enantioselective reaction of a racemate | Separation of enantiomers based on different reaction rates. |

| Dynamic Kinetic Resolution | Kinetic resolution with in situ racemization | Theoretical 100% conversion to the desired enantiomer. |

Q & A

Q. What synthetic methodologies are recommended for producing 1-Hepten-3-ol, 1-phenyl- with high purity?

Methodological Answer: The synthesis of 1-Hepten-3-ol, 1-phenyl- can be achieved via allylic alcohol isomerization under controlled conditions. For example, thermal isomerization of allylic alcohols in inert atmospheres (e.g., N₂) at elevated temperatures (100–150°C) has been shown to yield ketones or alcohols depending on substrate structure and reaction parameters . To minimize oxidation byproducts, use Schlenk-line techniques or gloveboxes for moisture- and oxygen-sensitive steps. Purity can be verified via GC-MS or HPLC coupled with mass spectral databases (e.g., NIST Chemistry WebBook) for retention time and fragmentation pattern matching .

Q. Which analytical techniques are most effective for characterizing 1-Hepten-3-ol, 1-phenyl-?

Methodological Answer:

- Mass Spectrometry (MS): Compare experimental spectra with reference data from the EPA/NIH Mass Spectral Database (e.g., molecular ion peaks at m/z 114 for C₇H₁₄O derivatives) .

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR signals to confirm the allylic alcohol structure (e.g., δ ~4.5 ppm for hydroxyl-bearing carbon and olefinic protons).

- Infrared Spectroscopy (IR): Identify characteristic O-H (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretching frequencies .

Advanced Research Questions

Q. How does the reaction atmosphere (N₂ vs. air) influence the isomerization efficiency of 1-Hepten-3-ol, 1-phenyl- to ketones?

Methodological Answer: Isomerization under N₂ promotes near-complete conversion to ketones (e.g., 1-phenylheptan-3-one) due to suppressed oxidative side reactions. In contrast, air introduces competing oxidation pathways, reducing conversion to <40% . To study this systematically:

Conduct reactions in sealed reactors purged with N₂, O₂, or synthetic air.

Monitor reaction progress via in-situ FTIR or GC-MS.

Quantify oxygen’s inhibitory role by comparing activation energies (ΔG‡) under varying O₂ partial pressures.

Q. Why do structural analogs like 1-hexen-3-ol exhibit contrasting isomerization behavior under air compared to 1-Hepten-3-ol, 1-phenyl-?

Methodological Answer: Chain length and steric/electronic effects influence reactivity. For instance, 1-hexen-3-ol achieves 100% conversion in air, while 1-Hepten-3-ol, 1-phenyl- shows reduced efficiency. To investigate:

- Perform Hammett analysis to correlate substituent effects with reaction rates.

- Use computational modeling (DFT) to compare transition-state geometries and electron density distributions .

Q. How can researchers resolve contradictions in isomerization data for structurally similar allylic alcohols?

Methodological Answer:

Systematic Variation: Test substrates with incremental chain-length changes (C₅ to C₇) under identical conditions.

Kinetic Profiling: Measure rate constants (k) and Arrhenius parameters to identify mechanistic outliers.

Cross-Validation: Replicate experiments using independent methods (e.g., catalytic vs. thermal isomerization) .

Q. What strategies enable enantioselective analysis of 1-Hepten-3-ol, 1-phenyl- in biological receptor studies?

Methodological Answer:

Chiral Synthesis: Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to isolate (R)- and (S)-enantiomers .

Bioassays: Test enantiomers against target receptors (e.g., mosquito odorant receptors) via electrophysiology (e.g., single-sensillum recording) .

Chiral Chromatography: Employ HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to verify enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.